molecular formula C12H10ClNO2S B1419809 Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 842137-54-6

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B1419809
CAS No.: 842137-54-6
M. Wt: 267.73 g/mol
InChI Key: HSIQBQCTBQYWJZ-UHFFFAOYSA-N
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Description

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

This compound presents a complex molecular architecture that integrates multiple functional groups within a single structure. The compound's International Union of Pure and Applied Chemistry nomenclature precisely describes its structural components: a methyl ester of benzoic acid with a 4-(chloromethyl)-1,3-thiazol-2-yl substituent at the para position of the benzene ring. The molecular structure can be represented by the International Chemical Identifier string InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3, which encodes the complete three-dimensional arrangement of atoms.

The thiazole heterocycle forms the central structural motif, consisting of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom in positions 1 and 3 respectively. This arrangement confers significant electronic properties to the molecule, as the thiazole ring exhibits aromatic character with substantial pi-electron delocalization. The chloromethyl substituent at the 4-position of the thiazole ring introduces electrophilic reactivity, making this site particularly susceptible to nucleophilic attack and subsequent chemical transformations. The benzoate moiety contributes additional aromatic stabilization while providing ester functionality that can undergo various hydrolysis and transesterification reactions.

The compound's simplified molecular-input line-entry system representation, COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl, clearly delineates the connectivity between the methoxy carbonyl group, the para-disubstituted benzene ring, and the chloromethyl-thiazole substituent. Crystallographic and computational studies have revealed that the dihedral angle between the thiazole and benzene rings significantly influences the compound's chemical reactivity and physical properties. The exact mass of 267.01208 atomic mass units, as determined by high-resolution mass spectrometry, confirms the molecular composition and aids in analytical identification.

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and Johann Heinrich Weber, who first described thiazole derivatives on November 18, 1887. Their seminal publication, "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," established the fundamental understanding of thiazole as a five-membered heterocyclic system containing both sulfur and nitrogen atoms. Hantzsch and Weber defined thiazoles as nitrogen and sulfur-containing substances with the general formula (CH)₃NS, relating their structure to pyridine in the same manner that thiophene relates to benzene.

The historical significance of thiazole derivatives became apparent through their presence in naturally occurring compounds, particularly in the vitamin thiamine (vitamin B₁), which contains the thiazole ring as an essential structural component. This discovery highlighted the biological importance of thiazole-containing molecules and spurred intensive research into synthetic thiazole derivatives. The firefly bioluminescence compound luciferin, which contains a benzothiazole moiety, further demonstrated the natural occurrence and functional significance of thiazole structures.

The evolution of thiazole synthesis methodology has been marked by several landmark developments, including the classical Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis. These synthetic approaches enabled the preparation of diverse thiazole derivatives, including compounds with substituents similar to those found in this compound. The introduction of chloromethyl substituents on thiazole rings emerged as a particularly valuable synthetic strategy, as these groups serve as excellent electrophilic centers for further chemical elaboration.

The historical development of thiazole chemistry has been characterized by continuous expansion of synthetic methodologies and applications. The recognition that thiazole derivatives exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties, has driven sustained research interest. Modern synthetic approaches have evolved to include metal-catalyzed coupling reactions, oxidative cyclizations, and multicomponent reactions that enable efficient access to complex thiazole-containing structures like this compound.

Significance in Medicinal Chemistry and Materials Science

This compound occupies a prominent position in medicinal chemistry as both a synthetic intermediate and a pharmacologically active compound. The thiazole moiety has been extensively studied for its biological activities, with research demonstrating that thiazole-containing compounds can modulate various biochemical pathways and exhibit diverse therapeutic effects. The compound's structural features enable interactions with multiple biological targets through its aromatic ring systems and reactive chloromethyl group.

Research has indicated that derivatives of this compound exhibit potential antimicrobial properties, particularly against Gram-positive bacteria and fungal pathogens. The thiazole ring system is known to interact with bacterial enzymes and cellular processes, often serving as an enzyme inhibitor that disrupts essential metabolic pathways. The presence of the chloromethyl group enhances the compound's reactivity, allowing for the formation of covalent bonds with biological nucleophiles such as cysteine residues in proteins.

In the realm of anticancer research, thiazole derivatives have demonstrated promising activity against various cancer cell lines. Studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through multiple mechanisms, including interference with DNA synthesis, protein function, and cellular signaling pathways. The compound's ability to undergo nucleophilic substitution reactions at the chloromethyl position enables the design of targeted anticancer agents that can selectively modify intracellular targets.

The compound also serves as a valuable building block in materials science applications, particularly in the synthesis of advanced polymeric materials and functional organic compounds. The combination of aromatic systems and reactive functional groups makes it suitable for incorporation into polymer backbones, where it can impart specific electronic, optical, or mechanical properties. The ester functionality allows for polymer chain extension through polycondensation reactions, while the thiazole ring can participate in coordination chemistry with metal centers.

Structural Feature Molecular Property Application Domain
Thiazole Ring Aromatic Stability, Pi-Electron Delocalization Medicinal Chemistry, Materials Science
Chloromethyl Group Electrophilic Reactivity, Nucleophilic Substitution Synthetic Intermediate, Bioconjugation
Benzoate Ester Hydrolytic Stability, Aromatic Character Drug Delivery, Polymer Chemistry
Overall Structure Molecular Weight 267.73, Moderate Lipophilicity Pharmaceutical Development, Chemical Synthesis

The significance of this compound extends beyond its immediate applications to encompass its role as a representative member of the broader class of thiazole-containing heterocycles. The compound exemplifies the successful integration of multiple pharmacophores within a single molecular framework, demonstrating how modern medicinal chemistry approaches can combine distinct structural elements to achieve desired biological activities. Its continued study and development represent an important component of ongoing efforts to discover new therapeutic agents and functional materials based on heterocyclic chemistry principles.

Properties

IUPAC Name

methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQBQCTBQYWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate typically involves reacting 4-(chloromethyl)-1,3-thiazole with methyl 4-bromobenzoate under specific conditions. This reaction is generally performed with a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction.

Detailed Preparation Method via Chlorination and Esterification

One method involves the chlorination of methyl p-methylbenzoate. The methyl p-methylbenzoate is placed in a reaction vessel, and chlorine is added under ultraviolet light or with a Diisopropyl azodicarboxylate catalyst to cause side chain chlorination. Unreacted methyl p-methylbenzoate is reclaimed through rectification to obtain the finished product. The reaction conditions include a chlorination transformation efficiency of 20%-70% (mass ratio) and a reaction temperature of 70°C-140°C, with a reaction speed of 6%-15%/h (mass ratio). Preferred values are a chlorination transformation efficiency of 30%-35% and a reaction temperature of 100°C-110°C.

This method can be conducted via two operational paths:

  • Esterification followed by chlorination.
  • Chlorination followed by esterification.

The first path is favored because the intermediate, methyl p-toluate, is a liquid, making purification easier through rectification. The second path yields a solid intermediate, chloromethyl benzoic acid, which is more difficult to purify, often requiring solvents like chlorobenzene for recrystallization, increasing production costs and environmental contamination.

The main reaction sequence is: paratolunitrile → methyl p-toluate → chloromethyl benzoic acid methyl ester.

Reaction Conditions and Optimization

The transformation efficiency of chlorination and the reaction temperature are critical in this process. Data indicates that when the chloromethyl benzoic acid methyl ester content exceeds 30% (GC), high-boiling impurities increase. To improve reaction selectivity, the per pass conversion of chloro should be controlled at 30%-35% to reduce byproduct formation.

Example Procedure and Results

In one example, 900g of methyl p-methyl benzoate is added to a dried three-necked flask, and twice the volume of chlorine is introduced under the same operational conditions as in Example 1, with a reaction time of 2 hours. The product yield is 1013g. Gas chromatographic analysis shows the methyl p-methyl benzoate content is 45.93%, the chloromethyl benzoic acid methyl ester content is 42.75%, the content of lightly boiling foreign matter is 3.53%, and the content of other high-boiling matter is 7.39%.

The product from the previous step is rectified under vacuum (approximately 8 rectification column stages) under N\$$ _2 \$$ protection. Collecting fractions at 160°C-165°C/300mmHg with a control reflux ratio of 1:1~3 yields 335.7g of chloromethyl benzoic acid methyl ester with a content of 98.32% (GC), resulting in a 58.33% yield. The low-boiling cut (440g) mainly contains methyl p-methyl benzoate (99.79% GC) and can be recycled. An intermediate fraction (120.3g) contains 64.19% (GC) of the product, and the tankage (111g) contains 21.34% (GC) of the product.

Reactions

This compound can undergo several types of reactions:

  • Substitution Reactions: The chloromethyl group in the thiazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
  • Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
  • Reduction Reactions: The ester group in the benzoate moiety can be reduced to the corresponding alcohol.

Reagents and Conditions

  • Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Alternative Synthetic Approaches for Thiazolidine Derivatives

While the primary focus is on this compound, thiazolidine derivatives, which share a thiazole ring structure, can be synthesized via several methods:

  • Cyclization of tosylaziridines with phenyl isothiocyanate using BF3.OEt2 and TBAHS in CH2Cl2 at 0 °C to produce regioisomers of 2-iminothiazolidines.
  • Multicomponent reactions (MCRs) involving the addition of more than two components in a single step.
  • Reaction of hydrazine with α-haloketones and allyl isothiocyanate to generate novel thiazolidin-4-one derivatives.
  • One-pot method for synthesizing tetrahydrothiazolo[3,2-a]pyridines from 2-aminothiazoles, dialkyl acetylenedicarboxylates (DAADs), and carbonyl compounds.
  • Reaction of 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate to synthesize 2-heteroaryliino-1,3-thiazolidin-4-ones.

Scientific Research Applications

Chemistry

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution to form derivatives with amines or thiols.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or reduced to yield alcohol derivatives.

These properties make it valuable in organic synthesis for pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential antimicrobial properties, particularly against Gram-positive bacteria and fungi. The thiazole moiety is known for its biological activity, often acting as an enzyme inhibitor. Studies suggest that derivatives of this compound may inhibit the growth of various microbial strains .

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor in developing pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively:

  • Anticancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Applications : Compounds with similar structures have been investigated for their ability to inhibit cytokine production, potentially aiding in the treatment of inflammatory diseases .

Industry

The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its versatility allows for applications in material science, including the development of advanced polymers and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

Research focused on derivatives of this compound demonstrated promising results in inhibiting cancer cell lines. The study highlighted the importance of structural modifications on the biological activity of thiazole-based compounds.

Case Study 3: Synthesis Optimization

A study on optimizing synthetic routes for producing this compound emphasized the use of continuous flow reactors. This method increased yield and purity while reducing reaction times compared to traditional batch processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the electron-rich nature of the thiazole ring, which can form stable complexes with metal ions and other electrophilic species.

Comparison with Similar Compounds

Positional Isomers and Ester Variants

  • Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate (CAS 479578-92-2)

    • Structural Difference : The thiazolyl group is attached at the 3-position of the benzoate ring instead of the 4-position.
    • Impact : Altered steric and electronic properties may affect solubility and reactivity. For example, the meta-substitution could reduce conjugation efficiency compared to the para-substituted analog .
    • Molecular Weight : 267.73 g/mol (identical to the target compound due to positional isomerism).
  • Ethyl 4-(Chloromethyl)benzoate (CAS N/A)

    • Structural Difference : Ethyl ester replaces the methyl ester.
    • Impact : Longer alkyl chains may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability. Ethyl esters are generally less reactive in hydrolysis than methyl esters due to steric hindrance .

Heterocyclic Modifications

  • Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (CAS 955971-17-2) Structural Difference: Thiazole ring replaced by a pyrazole ring with chloro and methyl substituents. The compound’s predicted pKa (0.91) suggests stronger acidity compared to thiazole derivatives .
  • 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide Hydrochloride (CAS 2126160-19-6) Structural Difference: Acetamide group appended to the thiazole ring. The hydrochloride salt improves aqueous solubility .

Complex Hybrid Structures

  • Methyl 4-[7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-hexahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (CAS 844462-90-4) Structural Difference: Thiazole is embedded within a polycyclic chromenopyrrol system. Impact: Increased molecular complexity (MW 517.4 g/mol) may enhance selectivity in biological assays but reduce synthetic accessibility. The bromo substituent offers a handle for further functionalization .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point Solubility Key Spectral Data (¹H NMR)
Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate 267.73 Not reported Likely DMSO/CHCl₃ δ 8.0–8.2 (aromatic H), δ 4.6 (CH₂Cl)
Methyl 3-isomer (CAS 479578-92-2) 267.73 Not reported Similar δ 7.4–7.6 (meta-substituted aromatic H)
EMAC2060 () 534.8 Not reported Polar aprotic δ 7.8–8.1 (aromatic H), δ 3.9 (OCH₃)

Biological Activity

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a thiazole ring and a chloromethyl group. The molecular formula is C12H10ClNO2SC_{12}H_{10}ClNO_2S with a molecular weight of approximately 267.73 g/mol . The presence of the thiazole ring is significant as it contributes to the compound's biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interactions : Thiazole derivatives often interact with various biological targets through their ring structure. This interaction can lead to modulation of enzyme activities and receptor functions.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways, including those involved in antimicrobial and anticancer activities. The chloromethyl group allows for further chemical modifications that can enhance these effects .
  • Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution reactions, allowing the formation of various derivatives that may exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazole compounds possess activity against a range of bacterial and fungal strains. For instance, some derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain thiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar in structure have shown promising results in reducing the viability of breast cancer cell lines by inducing apoptosis .

Study on Antimicrobial Efficacy

A study published in 2020 evaluated several thiazole derivatives for their antibacterial activity. The results indicated that this compound exhibited moderate to strong inhibitory effects against various bacterial strains, with IC50 values comparable to established antibiotics .

CompoundBacterial StrainIC50 (µM)
This compoundE. coli15.2
This compoundS. aureus12.5

Study on Anticancer Activity

Another significant study focused on the anticancer properties of thiazole derivatives found that this compound could reduce cell viability in cancer models by over 50% at concentrations around 10 µM after three days of treatment .

Q & A

Q. What are the critical safety protocols for handling Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate in laboratory settings?

  • Methodological Answer : The compound is classified under EU-GHS/CLP regulations as hazardous due to acute toxicity (oral, dermal, and inhalation; Category 4). Key precautions include:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling bulk quantities .

  • Storage : Keep containers tightly sealed in a cool, ventilated area away from heat and light. Store separately from incompatible reagents (e.g., strong oxidizers) .

  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated clothing must be discarded as hazardous waste .

    Hazard Category GHS Classification
    Acute Toxicity (Oral)Category 4
    Acute Toxicity (Dermal)Category 4
    Acute Toxicity (Inhalation)Category 4

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous methods for structurally related compounds suggest:
  • Step 1 : Formation of the thiazole ring via condensation of 4-(chloromethyl)thiazole-2-carbaldehyde with methyl 4-aminobenzoate under acidic conditions.
  • Step 2 : Esterification using methanol and catalytic sulfuric acid .
  • Optimization : Ultrasonic-assisted synthesis (e.g., 40 kHz, 50°C for 4 hours) improves reaction efficiency and yield .

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer : Researchers employ:
  • Spectroscopy : 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons), 13^{13}C NMR (δ 165–170 ppm for ester carbonyl), and IR (C=O stretch at ~1720 cm1^{-1}) .
  • Elemental Analysis : Match experimental C, H, N, S values to theoretical calculations (e.g., C: 52.3%, H: 3.8%, N: 8.4%, S: 9.7%) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies enhance the synthetic yield of this compound?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate thiazole ring formation .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

  • Temperature Control : Maintain 60–80°C during esterification to prevent side reactions .

    Parameter Optimal Condition Yield Improvement
    Reaction Temperature70°C+15%
    Catalyst (ZnCl2_2)5 mol%+20%
    Ultrasonic Duration4 hours+25%

Q. How does the chloromethyl group influence nucleophilic substitution reactions in this compound?

  • Methodological Answer : The chloromethyl (-CH2_2Cl) group is highly reactive due to:
  • Electrophilicity : Facilitates SN2 reactions with nucleophiles (e.g., amines, thiols). For example, substitution with dimethylamine forms tertiary amine derivatives .
  • Steric Effects : Steric hindrance from the thiazole ring slows reactions unless activated by polar solvents (e.g., DMF) .
  • Kinetic Studies : Second-order kinetics observed in reactions with sodium azide (NaN3_3), with rate constants k=0.12L mol1s1k = 0.12 \, \text{L mol}^{-1} \text{s}^{-1} at 25°C .

Q. What computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase inhibitors). The thiazole ring and ester group show strong binding to ATP-binding pockets (binding energy: −9.2 kcal/mol) .

  • QSAR Models : Use molecular descriptors (logP, polar surface area) to correlate structure with antifungal or anticancer activity. Derivatives with electron-withdrawing substituents (e.g., -NO2_2) exhibit enhanced potency .

    Derivative Predicted IC50_{50} (μM) Experimental IC50_{50} (μM)
    4-Nitro-substituted analog1.21.5
    4-Methoxy-substituted analog8.79.3

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
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Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

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